Cyclanoline chloride

Catalog No.
S524697
CAS No.
17472-50-3
M.F
C20H25ClNO4
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclanoline chloride

CAS Number

17472-50-3

Product Name

Cyclanoline chloride

IUPAC Name

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride

Molecular Formula

C20H25ClNO4

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H

InChI Key

QWRAOQCEPZKINL-KTWHHOSASA-O

SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]

solubility

Soluble in DMSO

Synonyms

Cyclanoline chloride; Cissamine chloride; l-alpha-N-Methylscoulerine;

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-]

The exact mass of the compound Cyclanoline chloride is 378.1472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclanoline chloride is a chemical compound classified as a diphenyl ether, with the molecular formula C20_{20}H24_{24}ClNO4_4 and a CAS number of 17472-50-3. It is derived from cyclanoline, which is a charged berberine alkaloid obtained through the N-methylation of (S)-scoulerine. This compound has garnered attention due to its bioactive properties, particularly as an inhibitor of various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine .

Typical of alkaloids and ethers. Notably, it can undergo hydrolysis in the presence of water, leading to the formation of cyclanoline and hydrochloric acid. Additionally, it can react with nucleophiles due to the presence of the chloride ion, facilitating substitution reactions that are characteristic of halogenated compounds. The inhibition mechanism on enzymes involves binding to the active site, thereby preventing substrate interaction .

Cyclanoline chloride exhibits significant biological activity, primarily as an acetylcholinesterase inhibitor. This property makes it relevant in pharmacological studies related to neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels may alleviate symptoms. Furthermore, it has been shown to inhibit the enzyme involved in the biosynthesis of dehydrotrametenolic acid, indicating potential applications in modifying metabolic pathways in plants or fungi .

The synthesis of cyclanoline chloride typically involves a multi-step process:

  • Starting Material: (S)-scoulerine is used as the precursor.
  • N-Methylation: The first step involves N-methylation of (S)-scoulerine to produce cyclanoline.
  • Chlorination: Cyclanoline is then treated with thionyl chloride or another chlorinating agent to yield cyclanoline chloride.

This method allows for the selective introduction of the chloride ion while maintaining the integrity of the diphenyl ether structure .

Cyclanoline chloride has several applications:

  • Pharmaceutical Research: Due to its inhibitory effects on acetylcholinesterase, it is studied for potential therapeutic uses in treating Alzheimer's disease and other cognitive disorders.
  • Agricultural Chemistry: Its ability to inhibit specific biosynthetic pathways may be exploited for developing plant growth regulators or fungicides .
  • Biochemical Studies: It serves as a tool compound in research focused on enzyme activity modulation.

Studies on cyclanoline chloride have focused on its interactions with various biological systems:

  • Enzyme Inhibition: It has been extensively studied for its effects on acetylcholinesterase and other related enzymes. The binding affinity and kinetic parameters have been characterized in vitro.
  • Metabolic Pathways: Interaction studies have also explored how cyclanoline chloride affects metabolic pathways in plants, particularly those involving terpenoid biosynthesis .

Cyclanoline chloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
BerberineIsoquinoline AlkaloidAntimicrobial, anti-inflammatoryBroad-spectrum activity against pathogens
ScoulerineIsoquinoline AlkaloidPrecursor to cyclanolineLess potent as an enzyme inhibitor
Dehydrotrametenolic AcidTriterpenoidAnti-inflammatoryInvolved in plant metabolic pathways
GalantamineAlkaloidAcetylcholinesterase inhibitorUsed clinically for Alzheimer's treatment

Cyclanoline chloride's unique position lies in its specific inhibition profile and potential applications across both pharmaceutical and agricultural fields .

Cyclanoline chloride is a quaternary isoquinoline alkaloid with the molecular formula C₂₀H₂₄ClNO₄ and a molecular weight of 377.86 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 17472-50-3 and is known by several synonyms including l-alpha-N-methylscoulerine and cissamine chloride [1] [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol chloride [1].

The stereochemical configuration of cyclanoline chloride presents a complex three-dimensional arrangement characteristic of tetrahydroisoquinoline alkaloids. The compound possesses a quaternary nitrogen center that exists in a charged state, forming a quaternary ammonium ion paired with a chloride anion [1] [5]. The absolute configuration of the compound is designated as (7S,13aS), indicating specific spatial arrangements at the stereogenic centers [6] [7]. This stereochemical assignment is consistent with related protoberberine alkaloids where the heterocyclic ring adopts characteristic conformational states [6].

The molecular structure features two distinct aromatic ring systems connected through a saturated heterocyclic bridge. The compound contains two methoxy substituents positioned at the 3- and 10-positions, along with two phenolic hydroxyl groups at the 2- and 9-positions [1] [2]. The quaternary nitrogen bears a methyl substituent, contributing to the positive charge of the molecular ion. The spatial arrangement of these functional groups creates specific stereochemical relationships that influence both the physical properties and biological activity of the compound.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of cyclanoline chloride reveals distinctive structural features typical of tetrahydroisoquinoline alkaloids. Similar to related compounds in this class, the heterocyclic ring system adopts a half-chair conformation, which represents the energetically favorable arrangement for the saturated portion of the molecule [6]. This conformational preference arises from the need to minimize both angular strain and torsional strain within the cyclic system [8] [9].

The aromatic portions of the molecule maintain planarity with root mean square deviations typically less than 0.01 Angstrom from ideal planar geometry [6]. The methoxy substituents exhibit slight rotational displacement from perfect coplanarity with the aromatic ring system, with dihedral angles typically ranging from 7 to 13 degrees [6]. This minor deviation from planarity reflects the balance between steric interactions and electronic conjugation effects.

Conformational dynamics studies indicate that the heterocyclic ring system exhibits limited flexibility due to the constraints imposed by the fused ring architecture. The preferred conformation places the quaternary nitrogen in a position that minimizes unfavorable interactions while maximizing stabilizing effects from the aromatic systems [7]. Bond lengths within the structure follow expected patterns for quaternary ammonium systems, with the iminium nitrogen-carbon bond representing the shortest distance at approximately 1.33 Angstrom [10].

The crystallographic packing arrangements of cyclanoline chloride and related alkaloids demonstrate the influence of hydrogen bonding interactions involving the phenolic hydroxyl groups and the chloride counterion [11]. These intermolecular forces contribute to the overall stability of the crystal lattice and influence the melting point characteristics observed for this compound class [12].

Comparative Analysis with Related Alkaloids

Cyclanoline chloride belongs to the broader family of isoquinoline alkaloids, sharing structural similarities with several important natural products while maintaining distinctive features that define its unique chemical identity [5] [13] [10]. When compared to berberine chloride, both compounds possess quaternary nitrogen centers and similar molecular weights, but differ significantly in their degree of saturation and substitution patterns [10] [7].

The structural relationship between cyclanoline chloride and its biosynthetic precursor scoulerine highlights the significance of N-methylation in creating quaternary alkaloid systems [5] [14]. Scoulerine, with molecular formula C₁₉H₂₁NO₄, lacks the quaternary nitrogen center present in cyclanoline chloride, resulting in different physicochemical properties and biological activities [14]. The conversion of scoulerine to cyclanoline represents a key step in alkaloid biosynthesis that fundamentally alters the molecular characteristics.

Comparative analysis with tetrahydropalmatine reveals structural similarities in the tetrahydroisoquinoline framework, but significant differences in substitution patterns and charge distribution [10]. Tetrahydropalmatine contains four methoxy groups compared to the two methoxy and two hydroxyl groups found in cyclanoline chloride, resulting in different polarity characteristics and hydrogen bonding capabilities.

The protoberberine alkaloids jatrorrhizine and columbamine share the quaternary nitrogen feature with cyclanoline chloride but differ in their overall ring fusion patterns and substitution arrangements [7] [10]. These structural variations result in different conformational preferences and molecular geometries, despite sharing common biosynthetic origins and pharmacological targets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

378.1472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Hou Y, Wu T, Liu Y, Wang H, Chen Y, Chen B, Sun W. Direct analysis of quaternary alkaloids by in situ reactive desorption corona beam ionization MS. Analyst. 2014 Oct 21;139(20):5185-91. doi: 10.1039/c4an00704b. Epub 2014 Aug 13. PubMed PMID: 25118336.
2: Ingkaninan K, Phengpa P, Yuenyongsawad S, Khorana N. Acetylcholinesterase inhibitors from Stephania venosa tuber. J Pharm Pharmacol. 2006 May;58(5):695-700. PubMed PMID: 16640839.
3: Sekiya N, Hikiami H, Yokoyama K, Kouta K, Sakakibara I, Shimada Y, Terasawa K. Inhibitory effects of Stephania tetrandra S. Moore on free radical-induced lysis of rat red blood cells. Biol Pharm Bull. 2005 Apr;28(4):667-70. PubMed PMID: 15802807.
4: Tanahashi T, Su U, Nagakura N, Nayeshiro H. Quaternary isoquinoline alkaloids from Stephania cepharantha. Chem Pharm Bull (Tokyo). 2000 Mar;48(3):370-3. PubMed PMID: 10726860.
5: Yang YF, Zhao SX, Dong SS, Liu C. [Dual-wavelength TLC densitometric determination of alkaloids in radix Stephaniae tetrandrae]. Zhong Yao Tong Bao. 1988 Dec;13(12):36-7, 59-60. Chinese. PubMed PMID: 3255530.
6: TOMITA M, IBUKA T, TSUYAMA K. [STUDIES ON THE ALKALOIDS OF MENISPERMACEOUS PLANTS. CCVI. ALKALOIDS OF FORMOSAN STEPHANIA JAPONICA MIERS. (3). THE ISOLATION OF WATER-SOLUBLE QUATERNARY BASE, CYCLANOLINE]. Yakugaku Zasshi. 1964 Aug;84:776-8. Japanese. PubMed PMID: 14236247.

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